![molecular formula C16H32N8O8 B12655567 Di-L-arginine maleate CAS No. 93778-37-1](/img/structure/B12655567.png)
Di-L-arginine maleate
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Overview
Description
Di-L-arginine maleate is a compound formed by the combination of two molecules of L-arginine and one molecule of maleic acid L-arginine is an amino acid that plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide, a molecule that helps regulate blood flow and pressure Maleic acid is an organic compound that is often used in the production of polymers and as a precursor to various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-L-arginine maleate can be synthesized through a reaction between L-arginine and maleic acid. One common method involves dissolving L-arginine in water and then adding maleic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product can be isolated by crystallization or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, this compound can be produced using a similar approach but on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Di-L-arginine maleate can undergo various chemical reactions, including:
Oxidation: The amino groups in L-arginine can be oxidized to form corresponding oxides.
Reduction: The carboxyl groups in maleic acid can be reduced to form corresponding alcohols.
Substitution: The amino groups in L-arginine can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of L-arginine.
Reduction: Reduced derivatives of maleic acid.
Substitution: Substituted derivatives of L-arginine.
Scientific Research Applications
Chemical Research Applications
Di-L-arginine maleate serves as a reagent in various chemical reactions, particularly in organic synthesis. Its ability to release L-arginine allows it to participate in several types of reactions:
- Oxidation : The amino groups in L-arginine can be oxidized, leading to the formation of corresponding oxides.
- Reduction : The carboxyl groups in maleic acid can be reduced to alcohols.
- Substitution : The amino groups can engage in substitution reactions with various reagents, expanding its utility in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of oxidized derivatives of L-arginine | Hydrogen peroxide, potassium permanganate |
Reduction | Formation of reduced derivatives of maleic acid | Sodium borohydride, lithium aluminum hydride |
Substitution | Formation of substituted derivatives | Alkyl halides, acyl chlorides |
Biological Applications
This compound is studied for its biological activity, particularly its role in cardiovascular health and immune modulation. The compound enhances nitric oxide production, which is crucial for various physiological processes.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Cardiovascular Health : It has been investigated for its potential benefits in improving endothelial function and reducing blood pressure.
- Immune Modulation : The compound may enhance immune responses by stimulating nitric oxide production.
Clinical Applications
This compound has shown promise in clinical settings, particularly concerning erectile dysfunction and exercise performance.
Case Study: Erectile Dysfunction
A meta-analysis reviewed the efficacy of L-arginine combined with Pycnogenol in treating erectile dysfunction. Results indicated significant improvements in sexual function scores among patients receiving the combination treatment compared to placebo groups .
Case Study: Exercise Performance
A study involving male soccer players demonstrated that supplementation with L-arginine improved sport performance metrics (VO2 max) without affecting body composition parameters such as body mass index or fat mass .
Industrial Applications
In addition to its biological and chemical applications, this compound is utilized in industrial settings for the production of polymers and materials that require specific properties related to solubility and stability.
Mechanism of Action
The mechanism of action of di-L-arginine maleate primarily involves the release of L-arginine, which is then converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule that helps regulate blood flow, blood pressure, and other physiological processes. The maleic acid component may also contribute to the compound’s overall effects by participating in various chemical reactions within the body.
Comparison with Similar Compounds
Similar Compounds
L-arginine hydrochloride: Another salt form of L-arginine with similar physiological effects.
L-arginine aspartate: A compound formed by the combination of L-arginine and aspartic acid, used for similar applications.
L-arginine alpha-ketoglutarate: A compound that combines L-arginine with alpha-ketoglutarate, often used in sports supplements.
Uniqueness
Di-L-arginine maleate is unique due to its combination of L-arginine and maleic acid, which may provide synergistic effects not seen with other L-arginine salts. The presence of maleic acid may enhance the compound’s stability and solubility, making it more suitable for certain applications.
Biological Activity
Di-L-arginine maleate is a compound derived from the amino acid L-arginine, known for its diverse biological activities, particularly in the cardiovascular and immune systems. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a salt formed from L-arginine and maleic acid. L-arginine is a semi-essential amino acid that serves as a precursor for nitric oxide (NO), a critical signaling molecule involved in various physiological processes. The maleate component enhances the solubility and bioavailability of L-arginine, making it an attractive candidate for therapeutic applications.
- Nitric Oxide Production :
- Immune Modulation :
- Antioxidant Properties :
Pharmacokinetics
The pharmacokinetic profile of L-arginine and its derivatives, including this compound, has been studied extensively. A notable study demonstrated that intravenous administration of L-arginine significantly increased plasma concentrations in patients with severe malaria, suggesting enhanced bioavailability and efficacy in pathological states .
Parameter | Value |
---|---|
Volume of Distribution | 24 liters |
Clearance | 44 liters/hour |
Half-life (α phase) | 15 minutes |
Half-life (β phase) | 3.75 hours |
Clinical Applications and Case Studies
- Cardiovascular Health :
- Severe Malaria :
- Infection Control :
Research Findings
Recent studies have highlighted the multifaceted roles of this compound in various biological contexts:
- Hypoxic Conditions : Research indicates that L-arginine can modulate metabolic pathways during hypoxia, enhancing cellular survival by optimizing energy metabolism .
- Exercise Performance : Some studies suggest that L-arginine supplementation may improve exercise performance by enhancing blood flow and nutrient delivery to muscles .
Properties
CAS No. |
93778-37-1 |
---|---|
Molecular Formula |
C16H32N8O8 |
Molecular Weight |
464.47 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C6H14N4O2.C4H4O4/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*4-;/m00./s1 |
InChI Key |
PCRNGWYTXLMHMY-QNNLSDQCSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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